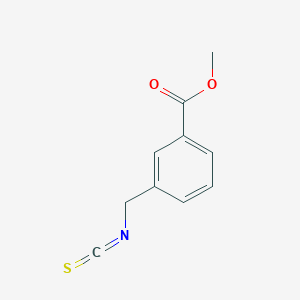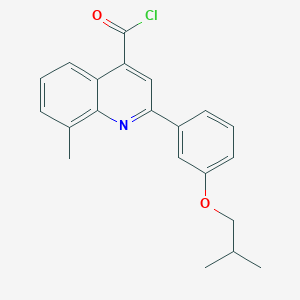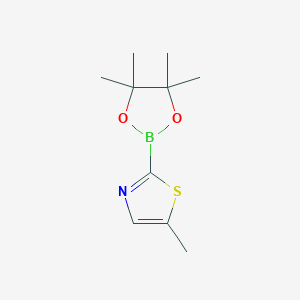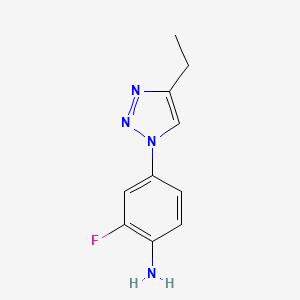
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
Overview
Description
The compound “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.
Molecular Structure Analysis
The molecular structure of “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” would likely include a benzene ring substituted with an amino group (aniline), a fluorine atom, and a 1H-1,2,3-triazole ring with an ethyl group .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline” are not available, similar 1H-1,2,3-triazole compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
Synthesis and Characterization
- Synthesis and X-Ray Characterization : A study reported the synthesis and characterization of triazole derivatives, focusing on interactions like π-hole tetrel bonding, using methods such as Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
- Microwave-Assisted Synthesis : Another research presented microwave-assisted synthesis of triazole-thione derivatives, emphasizing their structure determination using spectroscopic methods and in vivo analgesic potential (Zaheer et al., 2021).
- Efficient Synthesis Techniques : A study discussed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting techniques for creating novel bicyclic gem-difluorinated compounds (Peng & Zhu, 2003).
Chemical Properties and Applications
- Antimicrobial Activity : Research has shown that certain 1,2,3-triazole derivatives exhibit antimicrobial activity, with synthesized compounds undergoing screening against various pathogenic strains (Holla et al., 2005).
- Structural Characterization : A study focused on the structural characterization of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, providing insights into their molecular structure (Kariuki et al., 2021).
- Corrosion Inhibition : Triazole derivatives have been investigated as ecological corrosion inhibitors, displaying high efficiency and bonding interactions with metal surfaces (Nahlé et al., 2021).
Advanced Synthesis and Applications
- Herbicide Synthesis : A study outlined an efficient method for synthesizing the herbicide carfentrazone-ethyl, employing a Heck reaction and showcasing the utility of triazoles in agricultural chemistry (Fan et al., 2015).
- Biological Activities Assessment : Research into thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives highlighted their antibacterial and antifungal activities, demonstrating the bioactive potential of triazole-containing compounds (Abdel‐Wadood et al., 2014).
- Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds, indicating the application in sensing technologies (Wang et al., 2016).
Future Directions
properties
IUPAC Name |
4-(4-ethyltriazol-1-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFPQFPRSBRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



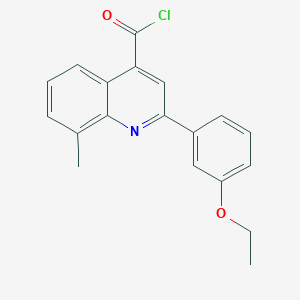
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
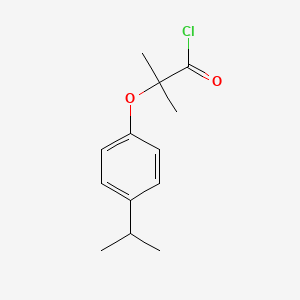
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
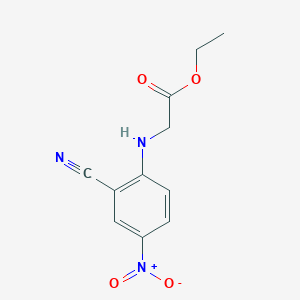
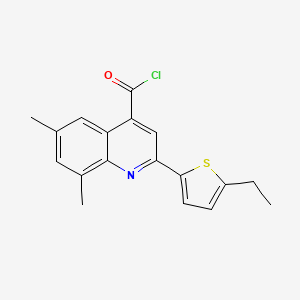
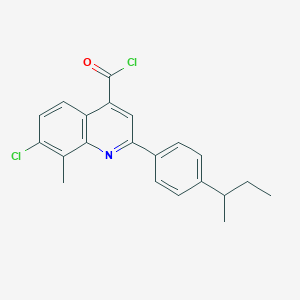
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
